4-(4-Trifluoromethylphenyl)phenol
Overview
Description
It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Trifluoromethylphenyl)phenol involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves reducing this intermediate with zinc powder to obtain this compound with a yield of 71% . This method avoids the use of hydrofluoric acid, which is typically used in traditional processes, and should be carried out under anhydrous conditions to prevent the rapid conversion of trifluoromethylsilane to silanol in the presence of water and alkali .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-(4-Trifluoromethylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and monomers.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is a metabolite of the drug fluoxetine and is investigated for its pharmacological properties.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. As a metabolite of fluoxetine, it is known to inhibit the reuptake of serotonin by blocking the transporter protein located in the presynaptic terminal . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its effects on mood regulation. Additionally, it may inhibit the expression of pro-inflammatory cytokines, preventing inflammation mediated by interleukin-6 (IL-6) .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzaldehyde
- 3-(Trifluoromethyl)phenol
- 4-Cyanophenol
- 4-Fluorophenol
- 4-Nitrobenzaldehyde
- 4-Hydroxybenzyl alcohol
- 2-Hydroxybenzotrifluoride
- 4′-Hydroxyacetophenone
- 4-Nitrobenzyl alcohol
Uniqueness
4-(4-Trifluoromethylphenyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. These properties make it valuable in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOYLCQXONCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573870 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-13-2 | |
Record name | 4-(4-Trifluoromethylphenyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(trifluoromethyl)phenyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-TRIFLUOROMETHYLPHENYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K99274P3DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.